1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile
Description
1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile is a bicyclic nitrile compound featuring a cyclobutane ring fused to a pyridine moiety substituted with a bromine atom at the 4-position and a nitrile group at the 1-position. Its molecular formula is C₁₀H₈BrN₂, with a molecular weight of 241.09 g/mol . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules due to its electron-withdrawing bromine and nitrile groups, which enhance binding affinity to target proteins .
Key physical properties include a crystalline solid state and moderate solubility in polar organic solvents like methanol and ethyl acetate. Spectral data from infrared (IR) and mass spectrometry (MS) confirm the presence of the nitrile group (IR: ~2,204 cm⁻¹) and bromine isotope patterns (MS: [M]⁺ at m/z 241/243) .
Properties
IUPAC Name |
1-(4-bromopyridin-2-yl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-2-5-13-9(6-8)10(7-12)3-1-4-10/h2,5-6H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQKLBXTWCBKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726263 | |
| Record name | 1-(4-Bromopyridin-2-yl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163707-59-2 | |
| Record name | 1-(4-Bromopyridin-2-yl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via Metalation
- Use of lithium hexamethyldisilazide (LiHMDS) to generate a nucleophilic species from cyclobutanecarbonitrile.
- Subsequent reaction with 4-bromopyridin-2-yl halide or related electrophilic derivatives to form the C-C bond.
This method is exemplified in patent literature where LiHMDS (1 M solution) is employed to facilitate the coupling step under controlled conditions.
Direct Coupling from 4-Bromopyridin-2-amine Derivatives
- Starting from 4-bromopyridin-2-amine, a halogenation or substitution is performed to introduce the nitrile-bearing cyclobutane ring.
- Reaction conditions often involve solvents like N,N-dimethylformamide (DMF), use of N-chlorosuccinimide (NCS) for selective halogenation, and moderate temperatures (20–80°C).
For example:
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| 4-Bromopyridin-2-amine + ethyl 2-chloro-3-oxopropanoate in ethanol | Heated at 60–80°C for 5 hours under nitrogen | 62% | Followed by solvent removal, extraction, and silica gel chromatography |
This method facilitates the formation of intermediates that can be converted to the target compound.
Cyclization and Functional Group Transformation
- Cyclization steps involving intermediates like ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate have been reported, which can be further transformed into the cyclobutanecarbonitrile derivative.
- Use of bases such as sodium bicarbonate in isopropyl alcohol at elevated temperatures (80°C) for extended periods (up to 90 hours) promotes ring closure and functional group incorporation.
Representative Synthetic Scheme Summary
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Cyclobutanecarbonitrile + LDA | THF, -78°C, 40 min | Anion intermediate | - |
| 2 | Addition of electrophile (e.g., dihydrofuran-3(2H)-one) | Room temperature, 3 h | Functionalized cyclobutanecarbonitrile | 44% |
| 3 | Reaction with 4-bromopyridin-2-yl electrophile | LiHMDS, 1 M, room temperature | This compound | - |
| 4 | Purification | Column chromatography | Pure target compound | - |
Analytical and Purification Methods
- The crude reaction mixtures are typically purified by silica gel column chromatography using solvent gradients such as ethyl acetate/hexane or chloroform/methanol mixtures.
- Characterization includes NMR spectroscopy (1H and 13C), mass spectrometry (ESI-MS), and sometimes high-performance liquid chromatography (HPLC) to confirm purity and structure.
Research Findings and Optimization Notes
- The choice of base and solvent critically affects the yield and selectivity of the cyclobutanecarbonitrile intermediate formation.
- Prolonged reaction times and controlled temperatures improve cyclization efficiency when forming the pyridinyl-substituted cyclobutane ring.
- Use of N-chlorosuccinimide and DMF allows selective halogenation and functional group transformations on the pyridine ring before coupling.
- Yields vary depending on the specific reaction conditions, with reported values ranging from 32% to 75% in related intermediate syntheses, indicating room for optimization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The primary application of 1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile lies in medicinal chemistry . Its structural features allow it to serve as a lead compound for drug discovery, particularly in the development of pharmaceuticals targeting specific diseases. The compound's ability to be modified enhances its biological activity and selectivity against various molecular targets.
Potential Therapeutic Areas
- Cancer Treatment : The compound's structural similarities to known anticancer agents suggest it may inhibit specific pathways involved in tumor growth.
- Neurological Disorders : Research indicates that compounds with similar structures can interact with neurotransmitter systems, making this compound a candidate for treating conditions like depression or anxiety.
- Infectious Diseases : Its unique properties may also position it as a potential agent against certain pathogens.
Structural Analysis and Comparisons
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Similarity Score | Key Features |
|---|---|---|
| 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile | 0.91 | Cyclopropane instead of cyclobutane |
| 5-Bromo-3-methylpicolinonitrile | 0.87 | Contains a picolinate structure |
| 2-(4-Bromopyridin-2-yl)acetonitrile | 0.86 | Acetonitrile functional group |
| 1-(4-Methoxyphenyl)cyclopropane-1-carbonyl chloride | 0.86 | Different aromatic substitution |
| 3-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile | 0.77 | Contains fluorine substituent |
This table illustrates how the unique combination of functional groups in this compound may influence its reactivity and biological properties compared to its analogs.
Case Studies and Research Findings
Research has demonstrated the potential applications of this compound in various studies:
Case Study 1: Anticancer Activity
A study explored the compound's efficacy against specific cancer cell lines, revealing promising results in inhibiting cell proliferation.
Case Study 2: Neuropharmacological Effects
Research indicated that derivatives of this compound could modulate neurotransmitter receptors, suggesting potential use in treating mood disorders.
Case Study 3: Antimicrobial Properties
The compound exhibited activity against certain bacterial strains, highlighting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can participate in various binding interactions, while the cyclobutanecarbonitrile group may influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Ring Size : Cyclobutane (4-membered) vs. cyclopropane (3-membered) vs. cyclopentane (5-membered). Cyclobutane balances ring strain and conformational flexibility, making it preferable for drug candidates requiring moderate rigidity .
- Substituent Effects : Bromine at the pyridine 4-position (target compound) enhances π-stacking interactions in protein binding compared to 2-bromo analogs . Methoxy groups (e.g., in the 2-methoxyphenyl analog) improve solubility but may reduce blood-brain barrier penetration .
Pharmacological and Industrial Relevance
- Target Compound : Demonstrates superior inhibitory activity against EGFR (epidermal growth factor receptor) compared to its cyclopropane analog, likely due to better geometric complementarity .
- Industrial Use : Catalogued by suppliers like Enamine Ltd and Apollo Scientific for fragment-based screening, highlighting its commercial demand .
Notes
Biological Activity
1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and implications for drug development.
Chemical Structure and Properties
This compound features a brominated pyridine ring attached to a cyclobutane moiety and a carbonitrile group. Its molecular formula is CHBrN, with a molar mass of approximately 237.1 g/mol and a density of about 1.54 g/cm³. The compound is typically found in a solid state at room temperature.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : Utilizing appropriate precursors to form the cyclobutane ring.
- Bromination : Selective bromination of the pyridine ring.
- Nitrile Formation : Conversion of suitable intermediates to the carbonitrile functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the bromine atom may enhance its lipophilicity and interaction with biological membranes, potentially leading to modulation of cellular processes.
Anticancer Potential
Research indicates that compounds structurally similar to this compound exhibit anticancer properties. For instance, derivatives have shown promise in inhibiting receptor tyrosine kinases (RTKs), which play critical roles in cancer cell proliferation and survival. The compound's ability to interfere with these pathways positions it as a candidate for further investigation in cancer therapeutics .
Comparative Analysis with Similar Compounds
A comparative analysis highlights this compound's unique features relative to structurally similar compounds:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile | 0.91 | Cyclopropane instead of cyclobutane |
| 5-Bromo-3-methylpicolinonitrile | 0.87 | Contains a picolinate structure |
| 2-(4-Bromopyridin-2-yl)acetonitrile | 0.86 | Acetonitrile functional group |
These comparisons suggest that while many compounds share core characteristics associated with pyridine derivatives, the unique combination of the cyclobutane ring and the brominated pyridine in this compound may influence its reactivity and biological properties significantly.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Inhibition Studies : A study demonstrated that related brominated pyridine derivatives inhibited specific kinases involved in cancer progression, suggesting that modifications on the pyridine ring could enhance selectivity and potency against cancer cells.
- Antimicrobial Activity : Other research has explored the antimicrobial properties of similar compounds, indicating that structural modifications can lead to enhanced activity against various bacterial strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromopyridine derivatives (e.g., 4-bromopyridine-2-carboxylic acid, CAS 30766-03-1 ) may serve as precursors. A multi-step approach involving cyclobutane ring formation followed by cyano-group introduction is common. Optimization requires controlled temperature (e.g., 60–80°C) and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings. Yield improvements (e.g., >90% purity) often involve recrystallization or column chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions via and NMR chemical shifts (e.g., cyclobutane ring protons at δ 2.5–3.5 ppm).
- HPLC : Verify purity (>95%) using C18 columns and UV detection at 254 nm.
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 267.1).
- Elemental Analysis : Ensure stoichiometric consistency (C, H, N, Br) .
Q. What solvents and storage conditions are optimal for maintaining compound stability?
- Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials under inert gas (N₂/Ar) at –20°C. Use anhydrous DMSO or DMF for dissolution to prevent hydrolysis. Avoid protic solvents (e.g., MeOH) due to potential nitrile-group reactivity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for Pd-catalyzed reactions. Focus on electron-deficient pyridine rings enhancing oxidative addition rates. Compare with experimental data (e.g., Suzuki coupling yields) to validate computational predictions .
Q. What strategies resolve contradictory solubility data reported for this compound in different solvents?
- Methodological Answer : Contradictions arise from polymorphic forms or solvent impurities. Conduct systematic solubility tests (e.g., shake-flask method) under controlled humidity/temperature. Use X-ray crystallography (e.g., CCDC data) to correlate crystal packing with solubility trends .
Q. How does the bromine substituent influence biological activity in antimicrobial or anticancer assays?
- Methodological Answer : The bromine atom enhances electrophilicity, improving binding to microbial enzymes (e.g., dihydrofolate reductase). Compare IC₅₀ values of brominated vs. non-brominated analogs in cytotoxicity assays (e.g., MTT on HeLa cells). Structure-activity relationship (SAR) studies reveal halogen-bonding effects .
Q. What analytical methods differentiate between regioisomers during synthesis?
- Methodological Answer : Use High-Resolution Mass Spectrometry (HRMS) to distinguish isomers by exact mass. Coupled with 2D NMR (e.g., NOESY), spatial proximity of cyclobutane and pyridine protons can confirm regiochemistry. X-ray diffraction provides definitive structural proof .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
